5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a chloro group and a carboxamide moiety, which is further connected to a pyrrolidinone-substituted phenyl ring. The unique structure of this compound makes it a subject of interest for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .
Mode of Action
The compound acts as a direct inhibitor of FXa . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound’s action affects the blood coagulation pathway . By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, thereby affecting the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect.
Pharmacokinetics
The compound is characterized by good oral bioavailability and high potency . The oxazolidinone class, to which this compound belongs, is generally known for its favorable pharmacokinetic profile . .
Result of Action
The inhibition of FXa by this compound leads to a decrease in thrombin formation, which in turn reduces the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect , making the compound a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s interaction with its target, FXa, occurs in the complex environment of the blood coagulation cascade, which involves multiple enzymes and cofactors .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound interacts with certain enzymes, such as coagulation factor X
Cellular Effects
Given its potential interaction with enzymes like coagulation factor X , it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may interact with enzymes such as coagulation factor X . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the Pyrrolidinone-Substituted Phenyl Ring: The final step involves coupling the pyrrolidinone-substituted phenyl ring to the thiophene carboxamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of specific enzymes or receptors, this compound is studied for its therapeutic potential in treating diseases such as cancer, inflammation, and thrombosis.
Biological Studies: Used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for drug discovery and development.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
- 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone moiety, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSHWSVUNELGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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